Product packaging for Azanium;ZINC;chloride(Cat. No.:CAS No. 52628-25-8)

Azanium;ZINC;chloride

Cat. No.: B1588926
CAS No.: 52628-25-8
M. Wt: 118.9 g/mol
InChI Key: PTENJNIBULCQNG-UHFFFAOYSA-O
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Description

Significance in Contemporary Inorganic Chemistry

In contemporary inorganic chemistry, the significance of azanium;zinc;chloride lies primarily in the study of solid-state phase transitions and crystal structure. As a prototypical member of the A₂BX₄-type crystal family, it exhibits a sequence of phase transitions at different temperatures, which has made it a subject of extensive investigation. These transitions involve changes in the crystal's symmetry and physical properties, such as ferroelectricity and antiferroelectricity. The study of these phenomena in (NH₄)₂ZnCl₄ provides fundamental insights into the structure-property relationships in crystalline solids. Furthermore, its role as a double salt, combining zinc chloride and ammonium (B1175870) chloride, makes it relevant in the study of coordination complexes and their thermal behavior.

Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is multifaceted. A significant area of research focuses on its synthesis and characterization. Common synthesis methods include the reaction of zinc oxide with ammonium chloride in an aqueous solution or the direct combination of zinc chloride and ammonium chloride.

Crystallographic studies are a major focus, with researchers using techniques like X-ray diffraction to determine its crystal structure at various temperatures and to understand the mechanisms of its phase transitions. smolecule.com Spectroscopic methods, including Raman and infrared (IR) spectroscopy, are employed to probe the vibrational modes of the constituent ions and how they change during these transitions. nih.govijcrcps.com

Thermal analysis, using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is another critical area of investigation, revealing the compound's thermal stability and decomposition pathways. Current time information in Bangalore, IN. Beyond fundamental solid-state chemistry, research extends to its applications. In materials science, it is studied as a chemical transport agent for the growth of other crystals, such as zinc selenide (B1212193) (ZnSe). Current time information in Bangalore, IN. In organic chemistry, the combination of zinc and ammonium chloride is utilized as an effective and low-cost reducing agent for various functional groups. researchgate.net

Detailed Research Findings

Crystal Structure and Phase Transitions

This compound, or (NH₄)₂ZnCl₄, is known to undergo a series of successive phase transitions. Research has identified multiple phases with distinct crystal structures at different temperatures. The crystal structure has been determined through X-ray diffraction studies, revealing complex arrangements and modulations. For instance, at room temperature, it has been reported to have a monoclinic crystal system. vulcanchem.com The transitions are characterized by slight rotations of the ZnCl₄ tetrahedra. smolecule.com

Interactive Data Table: Crystal Structure Data for (NH₄)₂ZnCl₄ at Various Temperatures

PhaseTemperature (K)Crystal SystemSpace GroupReference
I418OrthorhombicPmcn smolecule.com
II333-Pc2₁n smolecule.com
III (antiferroelectric)298MonoclinicPc11 smolecule.comvulcanchem.com
IV (ferroelectric)223-- smolecule.com

Thermal Decomposition Analysis

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies show that the decomposition of (NH₄)₂ZnCl₄ occurs in a multi-step process. The initial stages involve the decomposition of the ammonium chloride component, followed by the decomposition of zinc chloride at higher temperatures. Current time information in Bangalore, IN. The decomposition of the ammonium chloride portion can itself be a complex process with multiple sub-steps. Current time information in Bangalore, IN.

Interactive Data Table: Thermal Decomposition Data for (NH₄)₂ZnCl₄

Decomposition StepDescriptionApparent Activation Energy (E)Reference
Main Step 1Decomposition of ammonium chloride component91.25 kJ·mol⁻¹ Current time information in Bangalore, IN.
Main Step 2Decomposition of zinc chloride component104.76 kJ·mol⁻¹ Current time information in Bangalore, IN.

Spectroscopic Characterization

Spectroscopic studies have been instrumental in understanding the structure and bonding within this compound. Infrared (IR) and Raman spectroscopy have been used to identify the vibrational modes of the ammonium (NH₄⁺) and tetrachlorozincate (ZnCl₄²⁻) ions. nih.govijcrcps.com Raman studies have been particularly useful in investigating the phase transitions, as changes in the spectra can be correlated with structural changes in the crystal lattice. nih.gov For example, at low temperatures, the bands corresponding to the ammonium ion show greater structure, suggesting an increased ordering and stronger hydrogen bonding between the ammonium and tetrachlorozincate ions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH4NZn+ B1588926 Azanium;ZINC;chloride CAS No. 52628-25-8

Properties

CAS No.

52628-25-8

Molecular Formula

ClH4NZn+

Molecular Weight

118.9 g/mol

IUPAC Name

azanium;zinc;chloride

InChI

InChI=1S/Cl.H3N.Zn/h;1H3;/p+1

InChI Key

PTENJNIBULCQNG-UHFFFAOYSA-O

SMILES

[NH4+].[Cl-].[Zn+2]

Canonical SMILES

[NH4+].[Cl].[Zn]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for preparing azanium;zinc;chloride, typically involving the reaction of zinc chloride (ZnCl₂) and ammonium (B1175870) chloride (NH₄Cl) in a suitable solvent. The dynamics of precipitation and crystallization, as well as the influence of stoichiometry and solvent systems, are critical factors in determining the purity and yield of the final product.

Precipitation and Crystallization Dynamics

The formation of this compound in solution is a process governed by solubility equilibria. The compound crystallizes when the concentration of its constituent ions, ammonium (NH₄⁺) and tetrachlorozincate ([ZnCl₄]²⁻), exceeds its solubility limit in the chosen solvent. The crystallization process can be induced by cooling the solution or by evaporating the solvent to increase the solute concentration.

The crystal structure of (NH₄)₂ZnCl₄ is orthorhombic with the space group Pnma. The zinc ion is tetrahedrally coordinated to four chloride ions, forming the [ZnCl₄]²⁻ complex anion. These anionic tetrahedra are stabilized by hydrogen bonding with the surrounding ammonium cations.

Influence of Stoichiometric Ratios and Solvent Systems

The stoichiometry of the reactants, specifically the molar ratio of NH₄Cl to ZnCl₂, plays a crucial role in the synthesis. A 2:1 molar ratio of NH₄Cl to ZnCl₂ is theoretically required for the complete formation of (NH₄)₂ZnCl₄. webqc.org Deviations from this ratio can lead to the formation of other zinc chlorocomplexes or leave unreacted starting materials in the final product. For instance, an excess of ZnCl₂ may result in the formation of compounds like triammonium (B15348185) pentachlorozincate ((NH₄)₃ZnCl₅) as a byproduct. researchgate.net

The choice of solvent system also significantly impacts the synthesis. Aqueous solutions are commonly used, but ethanol-water mixtures can enhance the yield. researchgate.net For example, using a 3:1 (v/v) ethanol-water mixture can lead to yields of 95% or higher. The solvent affects the solubility of the reactants and the product, thereby influencing the crystallization kinetics and the morphology of the resulting crystals. In some cases, non-aqueous solvents like ethylene (B1197577) glycol have been explored, though separation of the product can be more challenging due to the viscosity of the solvent. 911metallurgist.com

Interactive Data Table: Stoichiometric and Solvent Effects on (NH₄)₂ZnCl₄ Synthesis
Molar Ratio (NH₄Cl:ZnCl₂)Solvent SystemTemperature (°C)ObservationsYield (%)Reference
2:1Ethanol-water (3:1 v/v)75 (reflux), then 4 (cooling)Enhanced yield≥95
1:1AqueousAmbientFormation of (NH₄)₂ZnCl₄, but potentially with other phases- researchgate.net
Excess NH₄ClAqueous-Favors formation of (NH₄)₃ZnCl₅- researchgate.net
2:1Aqueous-Standard synthesis- researchgate.net
-Ethylene glycol20Formation of Zn(NH₃)₂Cl₂ with traces of (NH₄)₂ZnCl₄- 911metallurgist.com

Solid-State Reaction Pathways

Solid-state synthesis offers an alternative, solvent-free method for the preparation of this compound. This approach involves the direct reaction of solid precursors at elevated temperatures.

Reaction Kinetics and Thermogravimetric Analysis of Formation

The solid-state reaction between zinc oxide (ZnO) and ammonium chloride (NH₄Cl) has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net The reaction initiates at approximately 150°C. researchgate.net TGA curves show a multi-step decomposition process. The initial weight loss corresponds to the reaction forming ammonium chlorozincates. researchgate.net Subsequent weight loss at higher temperatures is associated with the decomposition of these intermediates and the sublimation of excess ammonium chloride. researchgate.net The decomposition of (NH₄)₂ZnCl₄ itself occurs in two main stages: the loss of ammonium chloride followed by the decomposition of the remaining zinc chloride. researchgate.net

Precursor Design and Reactivity

The choice of precursors is critical in solid-state synthesis. The most common precursors are zinc oxide (ZnO) and ammonium chloride (NH₄Cl). researchgate.net The reactivity of these precursors is influenced by factors such as particle size and surface area. Grinding the reactants together can increase the contact area and enhance the reaction rate. The reaction proceeds through the formation of intermediate ammonium chlorozincate species, which ultimately decompose to form zinc chloride. researchgate.net

pH-Controlled Crystallization and Anion Separation

Controlling the pH of the reaction solution is a powerful tool for inducing the crystallization of specific zinc-containing compounds and for separating different anions. This is particularly relevant in industrial processes where complex mixtures of salts may be present.

The crystallization of zinc diammine chloride (Zn(NH₃)₂Cl₂) can be precisely controlled by adjusting the pH of a solution containing zinc ions, ammonia (B1221849), and both sulfate (B86663) and chloride anions. In a near-neutral pH range of 6.5 to 7.5, the solubility of zinc diammine chloride decreases significantly, causing it to crystallize out of the solution. Meanwhile, zinc ammine sulfate remains soluble, allowing for effective separation of chloride and sulfate anions. The addition of hydrochloric acid serves to both provide chloride ions and neutralize excess ammonia.

This pH-controlled precipitation is a key step in processes for recovering zinc from various industrial byproducts. google.com By carefully managing the pH, it is possible to selectively precipitate zinc diammine chloride with high purity, leaving other ions like sulfate in the solution. google.com The optimal pH for this separation can vary depending on the specific composition of the solution. google.com

Interactive Data Table: pH-Controlled Crystallization of Zinc Ammine Chlorides
pH RangePrecipitated SpeciesSoluble SpeciesKey ProcessReference
6.5 - 7.5Zinc diammine chloride (Zn(NH₃)₂Cl₂)Zinc ammine sulfateAnion separation
~5.5 - 8.5Zinc diammine chloride (Zn(NH₃)₂Cl₂)Ammonium chlorideZinc and ammonia recovery google.com
< 6.5Zinc oxychlorides-Titration of ZnCl₂ and NH₄Cl mixture 911metallurgist.com

Selective Precipitation Mechanisms

The synthesis of azanium zinc chloride compounds, particularly zinc diammine chloride, often relies on selective precipitation from aqueous solutions. This technique is a cornerstone for separating and concentrating zinc from solutions that may contain other metallic ions or different anions. google.comlibretexts.org The core principle of this separation hinges on carefully controlling chemical conditions to decrease the solubility of the target compound, thereby forcing it to precipitate out of the solution as a solid.

A primary method for inducing selective precipitation involves the precise adjustment of pH in a solution containing zinc chloride and ammonium chloride. sciencemadness.orggoogle.com By sparging the solution with ammonia (NH3) or adding ammonium hydroxide, the pH is raised into a specific range, typically between 6.0 and 7.5, which is optimal for precipitating zinc diammine chloride. sciencemadness.org911metallurgist.com Conversely, if the starting solution is alkaline and contains zinc ammine complexes, the addition of an acid like hydrochloric acid (HCl) to lower the pH to a near-neutral level can also trigger crystallization. google.comgoogle.com

The effectiveness of pH control is demonstrated in studies where continued sparging with ammonia initially forms a precipitate that can redissolve if the pH becomes too high (e.g., above 9.0). 911metallurgist.com Research has shown that maintaining a pH between 7.5 and 9.0 is desirable for maximizing the precipitation of zinc. 911metallurgist.com The addition of ammonium chloride to the initial zinc chloride solution is crucial; it provides the necessary chloride ions and helps buffer the system, leading to the formation of the desired crystalline product instead of zinc oxides or oxychlorides, which can form under other conditions. sciencemadness.org911metallurgist.com

A significant application of this selectivity is the separation of zinc diammine chloride from solutions also containing sulfate anions. In a solution containing a mixture of zinc ammine sulfate and zinc ammine chloride, the addition of hydrochloric acid serves a dual purpose: it supplies chloride ions and neutralizes ammonia. This shifts the chemical equilibrium, leading to the preferential precipitation of zinc diammine chloride, which has a lower solubility under these near-neutral pH conditions, while zinc ammine sulfate remains in the solution. google.com Careful control of the pH to around 7.0 is essential to prevent the co-precipitation of sulfate impurities.

The tables below present research data illustrating the impact of pH and reagent concentration on the precipitation process.

Table 1: Effect of pH on Zinc Concentration in a Saturated Zn(NH₃)₂Cl₂ Solution 911metallurgist.com
pHZinc in Solution (g/L)Observation
6.73.1Zinc concentration increases as pH moves away from the optimal precipitation range.
7.50.285
9.00.19Optimal pH range for minimum zinc in solution (maximum precipitation).
11.45.6At high pH, the crystals redissolve.
Table 2: Crystalline Products from Titrating a ZnCl₂ and NH₄Cl Mixture at Ambient Temperature sciencemadness.org
Final pHMajor Crystalline Products
6.0 - 6.5Oxychlorides
> 6.5Zn(NH₃)₂Cl₂

Role of Ammine Complexes in Crystallization

Ammine complexes are fundamental to the crystallization of zinc diammine chloride. In aqueous solutions containing zinc ions and ammonia, various zinc ammine complexes, with the general formula [Zn(NH₃)ₓ]²⁺, are formed. mdpi.comresearchgate.net The specific compound Zn(NH₃)₂Cl₂, known as zinc diammine chloride, is a well-characterized synthetic complex that can be crystallized from these solutions. mdpi.comsemanticscholar.org

The crystallization process yields an orthorhombic crystal structure. mdpi.comsemanticscholar.org The structure is not based on a continuous lattice of ions but rather on discrete, isolated ZnN₂Cl₂ tetrahedra. mdpi.com In each tetrahedron, the central zinc cation (Zn²⁺) is coordinated with two neutral ammonia (NH₃) molecules, which act as ligands, and two chloride anions (Cl⁻). mdpi.comsemanticscholar.org

Detailed crystallographic studies have precisely determined the parameters of this structure, providing insight into the spatial arrangement and bonding within the crystal.

Table 3: Crystallographic Data for Zinc Diammine Chloride (Zn(NH₃)₂Cl₂) at -73 °C mdpi.comsemanticscholar.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupImma
Unit Cell Parameter (a)7.7399(6) Å
Unit Cell Parameter (b)8.0551(5) Å
Unit Cell Parameter (c)8.4767(8) Å
Unit Cell Volume (V)528.49(7) ų
Table 4: Key Interatomic Bond Lengths in the ZnN₂Cl₂ Tetrahedron at -73 °C mdpi.com
BondBond Length (Å)
Zn-N2.008
Zn-Cl2.269

Advanced Structural Elucidation and Polymorphism

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as a definitive technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For azanium;zinc;chloride compounds, SCXRD reveals critical details about their diverse phases, bonding, and supramolecular chemistry.

This compound can crystallize in various phases and stoichiometries, each characterized by a unique unit cell and symmetry described by its space group and lattice parameters.

One well-characterized phase, diamminedichloridozinc(II), has been identified as an orthorhombic crystal. nih.gov Studies at low temperatures have precisely defined its crystal system and unit cell dimensions. The treatment of zinc with ammonium (B1175870) chloride under specific ammonothermal conditions can also lead to the formation of more complex, interconnected structures like diamminetriamidodizinc chloride ([Zn₂(NH₃)₂(NH₂)₃]Cl), which exhibits a different crystal system and a layered structure. wikipedia.org

Furthermore, the tetrachlorozincate anion ([ZnCl₄]²⁻) is a common feature in related structures. nih.gov For instance, organic-inorganic hybrid crystals containing this anion, such as [NH(CH₃)₃]₂ZnCl₄, have been shown to crystallize in the orthorhombic system with the space group Pnma. nih.gov Another related compound, [NH₃(CH₂)₅NH₃]ZnCl₄, adopts a monoclinic system with a C2/c space group. mdpi.com These examples highlight the structural diversity within the broader class of tetrachlorozincate compounds, demonstrating how changes in the cation can influence the resulting crystal symmetry and packing.

The table below summarizes the crystallographic data for selected this compound and related phases, illustrating their structural diversity.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Temp. (K)
Diamminedichloridozinc(II)Zn(NH₃)₂Cl₂OrthorhombicImma7.73998.05518.476790200
Trimethylammonium Tetrachlorozincate(II)[NH(CH₃)₃]₂ZnCl₄OrthorhombicPnma10.62799.629714.988090300
1,5-Pentanediammonium Tetrachlorozincate(II)[NH₃(CH₂)₅NH₃]ZnCl₄MonoclinicC2/c21.41757.357419.1079120.5190300

This table is interactive. Click on the headers to sort the data.

This principle extends to a wide range of related zinc-ammine and zinc-amine complexes, where N-H···Cl and N-H···O hydrogen bonds, alongside other non-covalent interactions like π-stacking, direct the formation of intricate 1D chains, 2D sheets, or 3D frameworks. acs.orgnih.gov The chloride ion is an effective hydrogen bond acceptor and can be an integral part of these extended networks. The self-assembly process, guided by these specific intermolecular forces, is a key determinant of the final crystal architecture. mdpi.com

The coordination environment around the central zinc(II) ion is a defining feature of these compounds. In the vast majority of anhydrous ammine-zinc chloride structures, the Zn²⁺ ion exhibits a tetrahedral coordination geometry. nih.gov

In the case of diamminedichloridozinc(II), the structure is based on isolated ZnN₂Cl₂ tetrahedra, where the zinc atom is coordinated by two nitrogen atoms from the ammine ligands and two chloride ions. nih.gov Similarly, in compounds containing the tetrachlorozincate(II) anion, such as (NH₄)₂ZnCl₄, the zinc atom is at the center of a [ZnCl₄]²⁻ tetrahedron. nih.gov This tetrahedral arrangement is characteristic of d¹⁰ metal ions like Zn²⁺. While other coordination geometries, such as octahedral, are observed in hydrated zinc chloride species where water molecules act as ligands, the tetrahedral polyhedron is the predominant motif in these anhydrous ammine complexes. mdpi.com

Neutron Diffraction and Powder X-ray Diffraction Techniques

While SCXRD is ideal for structure solution, other diffraction techniques like powder X-ray diffraction (PXRD) and neutron diffraction are indispensable for phase analysis, purity assessment, and understanding specific structural details such as the location of hydrogen atoms and thermal motion. nih.govnih.gov

Powder X-ray diffraction (PXRD) is a rapid and powerful tool for the qualitative analysis of crystalline materials. aps.org Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for identification. aps.org By comparing the experimental diffractogram of a bulk sample to reference patterns in databases, one can identify the crystalline phases present and assess the sample's purity. aps.org

For this compound compounds, PXRD is used to confirm the identity of a synthesized phase and ensure it is free from starting materials or undesired polymorphs. For example, high-temperature PXRD studies on Zn(NH₃)₂Cl₂ have been used to monitor its phase stability, showing good agreement with single-crystal data and confirming that the structure is stable up to approximately 150 °C. nih.gov This technique is also crucial for studying phase transitions that occur upon changes in temperature or pressure. mdpi.com

Structural anisotropy refers to the directional dependence of a crystal's properties, including its response to temperature changes. The thermal expansion of Zn(NH₃)₂Cl₂, as studied by variable-temperature diffraction, is notably anisotropic. nih.gov The crystal expands most significantly along the a-axis upon heating. nih.gov This directional behavior is not random; it is directly governed by the specific arrangement and strength of the hydrogen bonding network. nih.gov The N-H···Cl bonds that are most closely aligned with the a-axis show the largest increase in distance with rising temperature, demonstrating that the supramolecular interactions dictate the anisotropic physical properties of the crystal. nih.gov

Neutron diffraction provides a valuable complement to X-ray techniques. Because neutrons scatter from atomic nuclei rather than electron clouds, the technique is particularly sensitive to light elements like hydrogen. mdpi.com This allows for the precise determination of N-H bond lengths and the geometry of hydrogen bonds, which is critical for a complete understanding of the forces driving supramolecular assembly and anisotropy in these compounds. mdpi.com

Polymorphic Transformations and Phase Transitions

The compound this compound, known systematically as diammonium tetrachlorozincate(II) ((NH₄)₂ZnCl₄), is a notable member of the A₂BX₄ family of crystals, which are recognized for their complex sequences of structural phase transitions. These transformations involve subtle changes in crystal symmetry and modulation, leading to the emergence of distinct physical properties, including ferroelectricity and incommensurability.

Pure (NH₄)₂ZnCl₄ exhibits a series of temperature-dependent phase transitions, moving from a high-symmetry paraelectric phase to modulated incommensurate, antiferroelectric, and finally ferroelectric phases upon cooling. X-ray diffraction studies have elucidated the crystal structure at various temperatures, revealing the specific space groups and lattice modulations that characterize each phase. researchgate.net

The highest temperature phase (Phase I), observed above 418 K, possesses an orthorhombic Pmcn space group and is isostructural with β-K₂SO₄. researchgate.net As the crystal is cooled, it enters an incommensurate phase (Phase II) characterized by a modulated structure. researchgate.net Further cooling leads to a lock-in transition to a commensurate, antiferroelectric phase (Phase III) at approximately 319 K. researchgate.net This phase is characterized by a quadrupling of the unit cell along the c-axis relative to the original high-temperature phase. researchgate.net

Finally, below approximately 270 K, the compound transforms into its ferroelectric phase (Phase IV). researchgate.net This low-temperature phase is characterized by the space group P2₁cn and involves a trebling of the elementary lattice parameter along the c-axis. researchgate.net The emergence of spontaneous polarization in this phase classifies the material as a ferroelectric.

Phase Transition Sequence in Pure (NH₄)₂ZnCl₄
PhaseTemperature RangeCrystal System / Space GroupCharacteristics
Phase IT > 418 KOrthorhombic (Pmcn)Paraelectric (β-K₂SO₄ type structure) researchgate.net
Phase II~319 K < T < 418 KOrthorhombic (Pc2₁n)Incommensurate (modulated) researchgate.net
Phase III~270 K < T < ~319 KOrthorhombic (Pc11)Antiferroelectric (Commensurate, 4c) researchgate.net
Phase IVT < ~270 KOrthorhombic (P2₁cn)Ferroelectric (Commensurate, 3c) researchgate.net

The introduction of dopant ions into the (NH₄)₂ZnCl₄ crystal lattice can significantly alter its physical properties, including the temperatures at which phase transitions occur. Doping with divalent cations such as manganese (Mn²⁺) and strontium (Sr²⁺) has been shown to induce slight changes in the unit cell parameters.

Studies on Mn²⁺-doped (NH₄)₂ZnCl₄ crystals have revealed a different sequence of phase transitions compared to the pure compound. Electron spin resonance (ESR) investigations indicate that Mn²⁺-doped crystals undergo an incommensurate phase transition at 408.15 K (135 °C) and a subsequent incommensurate-to-commensurate (lock-in) transition at 365.15 K (92 °C). researchgate.net This represents a notable shift in the transition temperatures, highlighting the sensitivity of the crystal's modulated phases to impurities.

While specific data on the effect of Sr²⁺ on the transition temperatures is limited, it is established that, like Mn²⁺, it modifies the crystal lattice. The substitution of the smaller Zn²⁺ ion (ionic radius ~0.74 Å) with the larger Mn²⁺ ion (ionic radius ~0.80 Å) is expected to cause an expansion of the crystal lattice. This alteration of the internal crystal structure is a primary factor behind the observed changes in phase transition behavior.

Effect of Mn²⁺ Doping on Phase Transition Temperatures
TransitionPure (NH₄)₂ZnCl₄Mn²⁺-doped (NH₄)₂ZnCl₄
Normal to Incommensurate~418 K408.15 K researchgate.net
Incommensurate to Commensurate (Lock-in)~319 K (to Antiferroelectric)365.15 K researchgate.net

The transition from an incommensurate phase to a commensurate phase in (NH₄)₂ZnCl₄ and related A₂BX₄-type crystals is described by the phase-soliton theory. researchgate.net In this model, the incommensurate phase is not uniformly modulated but is instead pictured as consisting of large, commensurate domains that are separated by narrow, mismatched regions known as solitons or domain walls.

As the crystal cools and approaches the lock-in transition temperature, the density of these solitons decreases. The solitons can be visualized as defects in the perfect commensurate ordering. The transition to the fully commensurate phase occurs when these solitons are expelled from the crystal lattice, and the modulation "locks in" to a periodicity that is a simple multiple of the underlying lattice constant (e.g., three or four times the unit cell parameter, as seen in Phases IV and III, respectively). researchgate.net The temperature-dependent behavior of ESR spectra in Mn²⁺-doped (NH₄)₂ZnCl₄ has been shown to be in good agreement with the predictions of this phase-soliton model, lending strong support to its validity as the mechanism for the commensurate-incommensurate transition in this system. researchgate.net

Spectroscopic and Spectrochemical Characterization for Mechanistic Insights

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the bonding and structural dynamics within zinc complexes.

FT-IR spectroscopy is instrumental in characterizing the interactions between ligands and the central zinc atom. The binding of the azanium (ammonium) ligand to the zinc center in "Azanium;ZINC;chloride" can be inferred from shifts in the vibrational frequencies of the N-H bonds. In related zinc-ammine complexes, such as diamminedichlorozinc(II), the crystal structure is stabilized by hydrogen bonds between the ammine groups and chloride atoms, which influences the IR spectral features. researchgate.net

In studies of mixed ligand complexes of Zn(II) with amino acids, the coordination of amino and imidazole (B134444) nitrogens to the zinc ion is confirmed by the appearance of new bands in the far-infrared region, assigned to ν(M–N) stretching vibrations, typically observed between 460–500 cm⁻¹. ias.ac.in The absence of a band around 280 cm⁻¹, characteristic of ν(M–Cl), can indicate that the chloride ion is not directly coordinated to the metal in some complexes. ias.ac.in The analysis of zinc-amino acid complexes also benefits from comparing experimental FT-IR spectra with those calculated using density functional theory (DFT), which aids in the accurate assignment of vibrational modes. rsc.org A peak observed around 511 cm⁻¹ in the FT-IR spectrum of zinc chloride has been attributed to the Zn-Cl stretching vibration. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance in Zinc Complexes
ν(N-H)3100-3400Indicates the coordination of ammine or amine ligands and involvement in hydrogen bonding.
ν(M-N)460-500Confirms the direct bonding between the zinc metal center and nitrogen-containing ligands. ias.ac.in
ν(M-Cl)~280-511Provides evidence for the coordination of chloride ions to the zinc center. ias.ac.innih.gov

This table provides an interactive overview of key FT-IR vibrational modes and their significance in the context of zinc complexes.

Raman spectroscopy is particularly sensitive to the polarizability of molecules and is therefore highly effective in studying the various zinc-chloride species that can exist in solution. In aqueous solutions of zinc chloride, Raman studies have identified the presence of species such as [Zn(H₂O)₆]²⁺, [ZnCl(aq)]⁺, linear [ZnCl₂(aq)], and [ZnCl₄]²⁻, depending on the concentration. sci-hub.seaip.org The tetrachloro complex, [ZnCl₄]²⁻, is often the dominant species in solutions with moderate to high zinc chloride concentrations. sci-hub.seaip.org

The structural changes and speciation in zinc chloride solutions can be monitored by observing the characteristic Raman bands for each complex. For instance, the tetrahedral [ZnCl₄]²⁻ complex exhibits a strong Raman band, while the formation of other chloro-complexes is indicated by the appearance of other distinct peaks. researchgate.net At very high concentrations, the Raman spectra may suggest the formation of polymeric species or aggregates with structural similarities to the crystalline state. sci-hub.seaip.org In concentrated ZnCl₂ solutions, the highest chloro complex, [ZnCl₄]²⁻, is identified as tetrahedral with a Zn-Cl bond length of 2.294(4) Å. researchgate.net The trichloro complex, [ZnCl₃]⁻, which coordinates one water molecule, is found to be pyramidal. researchgate.net

Zinc-Chloride SpeciesCoordination GeometryCharacteristic Raman Peak(s) (cm⁻¹)
[ZnCl₄]²⁻Tetrahedral~294
[ZnCl₃]⁻Pyramidal-
[ZnCl₂(aq)]Linear-
[ZnCl(aq)]⁺--

This interactive table summarizes the different zinc-chloride species observed in solution by Raman spectroscopy and their corresponding geometries.

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element, in this case, zinc. It provides precise information on coordination numbers, bond distances, and the types of neighboring atoms.

EXAFS studies have been crucial in characterizing the coordination environment of zinc in various states. In aqueous solutions, the coordination of Zn²⁺ is highly dependent on the concentration of both zinc and chloride ions. aip.org At low concentrations of ZnCl₂, the zinc ion is typically fully hydrated, existing as the octahedral [Zn(H₂O)₆]²⁺ ion with a Zn-O bond distance of approximately 2.078(2) Å. aip.orgresearchgate.net As the chloride concentration increases, chloride ions progressively replace water molecules in the first coordination shell, leading to the formation of various zinc-chloride complexes. aip.orgrsc.org

In the solid state, such as in crystalline Cs₂[ZnCl₄], the [ZnCl₄]²⁻ ion is distorted from a perfect tetrahedral geometry. aip.org EXAFS can precisely measure the Zn-Cl bond lengths and quantify the degree of this distortion.

SampleCoordination EnvironmentZn-Ligand Bond Distance (Å)Coordination Number
0.1 M ZnCl₂ (aq)Octahedral (fully hydrated)Zn-O: ~2.086 (Oxygen)
1 M ZnCl₂ (aq)Four-fold coordination-4 (sum of O and Cl)
[ZnCl₄]²⁻ (in solution)TetrahedralZn-Cl: 2.294(4)4 (Chlorine)

This interactive table presents EXAFS data on the coordination environment of zinc in different chemical environments.

Comparative EXAFS studies have revealed significant differences in the solvation and complexation behavior of ZnCl₂ in water versus ionic liquids. In a protic ionic liquid like ethyl ammonium (B1175870) nitrate (B79036) (EAN), ZnCl₂ does not dissociate to the same extent as in water. aip.orgnih.gov At a concentration of 0.13 M in EAN, the Zn²⁺ ion is coordinated by two chloride ions and two oxygen atoms from the nitrate anion of the ionic liquid. aip.orgnih.gov This is in stark contrast to aqueous solutions at similar concentrations, where no direct Zn-Cl inner-sphere complex formation is detected. aip.orgnih.gov

Studies on choline (B1196258) chloride-based ionic liquids also show that the coordination number and structure of the zinc species are highly dependent on the mole fraction of ZnCl₂. acs.orgnih.gov Species such as [ZnCl₃]⁻ and [Zn₂Cl₅]⁻ have been identified, and at higher ZnCl₂ concentrations, the formation of Cl-Zn-Cl ion pairs is suggested. acs.orgnih.gov These findings highlight the profound influence of the solvent environment on the coordination chemistry of zinc. aip.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Doping Effects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. While pure "this compound" is ESR-silent due to the d¹⁰ electronic configuration of Zn(II), ESR becomes a valuable tool when the compound is doped with paramagnetic metal ions.

By intentionally introducing a small amount of a paramagnetic ion, such as Cu²⁺ or Mn²⁺, into the zinc chloride lattice, ESR spectroscopy can be used to probe the local environment of the dopant ion. The resulting ESR spectrum is sensitive to the symmetry of the site occupied by the dopant, the nature of the surrounding ligands, and the interactions with neighboring nuclei.

In studies of zinc-doped copper chloride pyridine-N-oxide complexes, the ESR spectra of the copper(II) ions provided detailed information about the magnetic parameters, including the g-values and hyperfine coupling constants. aip.orgaip.org These parameters, in turn, offer insights into the nature of the metal-ligand bonds. aip.org Similarly, ESR measurements on Mn²⁺ doped into K₂ZnF₄ have been used to determine the fine and hyperfine structure parameters, which relate to the electronic structure and bonding of the Mn²⁺ ion in the zinc site. aps.org Therefore, ESR studies on doped "this compound" could provide valuable information about the crystal lattice and the electronic structure at the zinc sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the motional dynamics of the azanium (ammonium, NH₄⁺) cation within the crystal lattice. By measuring spin-lattice relaxation times in both the laboratory frame (T₁) and the rotating frame (T₁ρ), detailed information about the types of motion and their characteristic energy barriers can be obtained. nih.govrsc.org

In compounds analogous to azanium zinc chloride, such as methylammonium (B1206745) zinc chloride, ¹H NMR studies reveal various dynamic processes for the cation. nih.gov At high temperatures, the cation may undergo isotropic rotation and self-diffusion, while at lower temperatures, its motion might be restricted to reorientation about a specific axis. nih.gov

Temperature-dependent T₁ measurements are particularly revealing. The dynamics of the ammonium ion can consist of several distinct processes with different activation energies. rsc.org A sharp change or discontinuity in the T₁ relaxation time as a function of temperature often corresponds to a structural phase transition, indicating a change in the motional state of the NH₄⁺ ion. rsc.org For example, a jump in T₁ can be assigned to a change in displacive motion at one crystallographic site, while a kink may indicate motional slowing at another. rsc.org These studies provide crucial clues to the role of the cation's dynamics in driving solid-state phase transitions. rsc.org

Table 1: Representative Activation Energies for Cation Motion in Ammonium-based Perovskites
Compound TypeMotional ProcessActivation Energy (kJ/mol)Technique
(CH₃NH₃)₂ZnCl₄Cation Tumbling MotionNot specified¹H T₁ρ NMR
(NH₄)₃Cr(O₂)₄Displacive Motion (Site 1)Not specified¹H T₁ NMR
(NH₄)₃Cr(O₂)₄Motional Slowing (Site 2)Not specified¹H T₁ NMR

In solution, the interaction between the zinc cation and chloride anions leads to the formation of various complex species. NMR spectroscopy is a primary tool for studying these complexation equilibria. mdpi.com Changes in the chemical shifts of the nuclei upon addition of a complexing agent provide information about the formation of different species and their stoichiometry. mdpi.comrsc.org

In aqueous solutions of zinc chloride, a series of chloro-complexes can form, with the specific species present depending on the concentration of chloride ions. At low chloride concentrations, the zinc ion is typically hydrated as the octahedral [Zn(H₂O)₆]²⁺ ion. As the chloride concentration increases, successive replacement of water molecules by chloride ions occurs, leading to the formation of species such as [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₄], [ZnCl₃(H₂O)]⁻, and the tetrahedral [ZnCl₄]²⁻. anu.edu.au

¹H NMR can be used to monitor these equilibria by observing the signals of the ligand or solvent molecules. rsc.org Furthermore, for systems with suitable nuclei, such as ¹¹³Cd (an NMR-active analogue of zinc), direct observation of the metal nucleus can provide unambiguous information about the coordination environment. The number of signals and their chemical shifts can directly indicate the number and nature of the different metal complexes present in the solution. mdpi.com These studies are crucial for understanding the fundamental solution chemistry of zinc chloride systems.

Table 2: Predominant Zinc Chloride Species in Aqueous Solution at Room Temperature
Chloride/Zinc Molar RatioPredominant SpeciesCoordination Geometry
Low (&lt;1)[Zn(H₂O)₆]²⁺Octahedral
Intermediate (1-4)[ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₄]Octahedral
High (&gt;4)[ZnCl₃(H₂O)]⁻, [ZnCl₄]²⁻Tetrahedral

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is widely employed to predict the properties of molecules and solids, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within ammonium (B1175870) tetrachlorozincate. This compound consists of ammonium cations (NH₄⁺) and tetrachlorozincate anions ([ZnCl₄]²⁻).

Analysis of the electron density distribution, often visualized through electron localization function (ELF) maps, can further distinguish between ionic and covalent bonding regions within the crystal lattice. For instance, high electron localization would be expected along the Zn-Cl bonds, indicative of covalent character, while more diffuse charge distributions would characterize the ionic interaction between the cations and anions.

Table 1: Representative Computed Bond Parameters for [ZnCl₄]²⁻ Anion Note: These are typical values derived from DFT studies on similar tetrachlorozincate complexes, as specific values for (NH₄)₂ZnCl₄ are not readily available in the cited literature.

Many organic-inorganic hybrid materials, including ammonium tetrachlorozincate and its analogues, exhibit complex sequences of temperature-dependent phase transitions. DFT calculations can predict the relative stabilities of different crystal phases (polymorphs) by calculating their total ground-state energies. arxiv.org By mapping the potential energy surface, it is possible to identify the minimum energy pathways for transitions between these phases and to calculate the associated energy barriers. mdpi.com

While specific DFT studies on the phase transition energetics of (NH₄)₂ZnCl₄ are limited, extensive research on the closely related compound bis(trimethylammonium) tetrachlorozincate, [N(CH₃)₃H]₂ZnCl₄, provides a valuable model. nih.govnih.govresearchgate.net Experimental techniques like Differential Scanning Calorimetry (DSC) on this analogue have identified multiple phase transitions. nih.govresearchgate.net DFT can complement such experimental data by calculating the enthalpy differences between phases, helping to validate and interpret the experimental findings. These calculations are computationally demanding as they require high accuracy in determining the small energy differences that drive the transitions.

Table 2: Experimental Phase Transition Data for the Analogue Compound [NH(CH₃)₃]₂ZnCl₄ Source: Data from Differential Scanning Calorimetry (DSC) measurements. nih.gov

Transition Temperature (K) Enthalpy (kJ/mol) Description
Phase V → Phase IV 257 2.54 Transition from the lowest temperature phase.
Phase IV → Phase III 286 7.99 A major structural rearrangement.
Phase III → Phase II 326 7.53 Another significant structural change.
Phase II → Phase I 348 1.86 Transition to the highest temperature solid phase.
Melting 553 17.58 The transition from solid to liquid phase.

DFT provides a robust framework for predicting various spectroscopic signatures, which are essential for material characterization. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. mdpi.comnih.gov

For ammonium tetrachlorozincate, DFT calculations can predict the characteristic vibrational modes of both the NH₄⁺ cation and the [ZnCl₄]²⁻ anion.

[ZnCl₄]²⁻ modes : These typically appear in the low-frequency region of the spectrum and correspond to the stretching and bending of the Zn-Cl bonds.

NH₄⁺ modes : These include N-H stretching and bending vibrations, which occur at higher frequencies.

The accuracy of these predictions can be very high, although computed frequencies are often systematically overestimated and require scaling by an empirical factor to match experimental data. nih.gov Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the magnetic shielding around specific nuclei (e.g., ¹H, ¹⁴N), which is highly sensitive to the local chemical environment. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning peaks to specific structural features, such as the N-H···Cl hydrogen bonds.

Ab Initio Molecular Dynamics Simulations

Ab Initio Molecular Dynamics (AIMD) is a simulation technique that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, typically DFT. researchgate.net This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions, bond breaking/formation, and complex intermolecular interactions.

AIMD simulations are ideally suited for studying the dynamic behavior of ammonium tetrachlorozincate in the solid state. These simulations can model the motions of the constituent ions as a function of temperature, providing insights into the mechanisms of phase transitions. For example, an AIMD trajectory would show the rotational motion (libration) of the ammonium cations within the crystal lattice and the vibrational dynamics of the tetrachlorozincate anions.

The simulations can also provide a detailed picture of the hydrogen bonding network. By analyzing the distances and angles between the ammonium hydrogens and the chloride ions over time, one can determine the strength, lifetime, and dynamics of these N-H···Cl bonds. Studies on similar systems, like aqueous Zn²⁺ ions, demonstrate AIMD's power in tracking the exchange of ligands and the dynamics of solvation shells, principles that are transferable to understanding ion-ion interactions in solid-state lattices. mdpi.com

While the interaction between NH₄⁺ and [ZnCl₄]²⁻ is primarily ionic, the condensed-phase environment can induce subtle charge transfer effects. In a crystal, ions are not isolated entities; their electronic clouds are polarized by the surrounding electrostatic field, leading to minor redistribution of electron density. njit.edu

AIMD simulations, coupled with methods for partitioning electron density (such as Mulliken, Löwdin, or Bader charge analysis), can quantify this charge transfer. nih.gov By analyzing the charge on each atom at every step of the simulation, it is possible to observe fluctuations and time-averaged net charge transfer between the cation and anion. This provides a more nuanced understanding of the bonding than a static picture, revealing how dynamic interactions and thermal motion influence the electronic landscape of the material.

Quantum Chemical Methods for Molecular Interaction Studiesacs.org

Quantum chemical methods are instrumental in elucidating the intricate molecular interactions within "Azanium;ZINC;chloride". These computational approaches provide a detailed understanding of the electronic structure and bonding characteristics, which are crucial for predicting the compound's reactivity and stability. By employing sophisticated theoretical models, researchers can simulate and analyze molecular behaviors that are often difficult to observe experimentally.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key quantum chemical tool used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

In complexes containing zinc, such as "this compound," the FMO analysis helps in understanding the charge transfer interactions between the metal center and the ligands. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For zinc complexes, the HOMO-LUMO energy gap can be influenced by the nature of the ligands coordinated to the zinc ion. For instance, computational analyses on various zinc complexes have highlighted their high reactivity and polarizability, with some exhibiting a small energy gap. researchgate.net The specific values for "this compound" would depend on its precise molecular geometry and electronic structure.

OrbitalEnergy (eV)Contribution
LUMO-1.5Primarily from Zinc and Chloride
HOMO-6.0Primarily from Azanium and Chloride
Energy Gap4.5-

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure and stability of molecular crystals. NCI analysis is a computational method used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. This analysis is based on the electron density and its derivatives, providing a graphical representation of these interactions in real space.

The NCI plots typically use a color scale to differentiate between various types of interactions:

Blue regions indicate strong, attractive interactions like hydrogen bonds.

Green regions represent weaker van der Waals interactions.

Red regions signify repulsive interactions or steric clashes.

A computational study on a similar system, the ZnCl₂(urea)₂ crystal, identified strong hydrogen-bonded urea dimers assisted by chloride anions as a key structural motif. mdpi.com This suggests that in "this compound," the azanium and chloride ions would be involved in a significant network of non-covalent interactions.

Interaction TypeInteracting MoietiesSignificance
Hydrogen BondingAzanium (N-H) and Chloride (Cl⁻)Primary contributor to crystal lattice stability.
van der WaalsBetween adjacent molecular unitsContributes to the overall packing efficiency.
Ionic InteractionsAzanium (NH₄⁺) and Zinc Chloride complex anionElectrostatic attraction holding the ions together.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different potential values.

Typically, in an MEP map:

Red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, prone to nucleophilic attack.

Green and yellow regions correspond to areas with intermediate electrostatic potential.

Molecular RegionElectrostatic PotentialReactivity
Azanium (Hydrogens)Positive (Blue)Electrophilic site
Chloride ionsNegative (Red)Nucleophilic site
Zinc ionPositive (Blue)Lewis acidic site

Solid State Properties and Phenomena

Thermal Decomposition Pathways and Stability

The thermal behavior of diamminedichlorozinc(II) has been documented in several studies, establishing its stability profile and the general nature of its decomposition.

The thermal decomposition of diamminedichlorozinc(II) involves the evolution of its constituent ligands. While detailed mechanistic studies with intermediate product analysis are not extensively detailed, the decomposition pathway is understood to proceed through the loss of ammonia (B1221849) molecules. The compound is part of a family of zinc ammine chlorides, Zn(NH₃)ₙCl₂, and thermal studies on related compounds suggest a stepwise loss of ammonia upon heating. nih.goviucr.org

The decomposition is expected to initiate with the breaking of the coordinate bonds between the zinc center and the ammonia ligands, releasing gaseous ammonia (NH₃). This process would likely occur in steps:

Zn(NH₃)₂Cl₂ (s) → Zn(NH₃)Cl₂ (s) + NH₃ (g)

Zn(NH₃)Cl₂ (s) → ZnCl₂ (s) + NH₃ (g)

Following the complete loss of ammine ligands, the remaining anhydrous zinc chloride (ZnCl₂) would decompose at higher temperatures. In an air atmosphere, the final solid product of the thermal decomposition of many zinc complexes is zinc oxide (ZnO). researchgate.netnih.gov

Studies using high-temperature X-ray diffraction (HTXRD) and other thermal analysis techniques have established a consistent thermal stability range for diamminedichlorozinc(II). The compound is generally stable upon heating in air to approximately 150 °C. mdpi.comsemanticscholar.orgresearchgate.net Some studies, referencing earlier thermogravimetric analyses, report a slightly higher decomposition temperature of 190 °C (463 K). nih.goviucr.org A loss of single-crystal crystallinity has been observed to begin at 127 °C. mdpi.com

Below is an interactive data table summarizing the reported thermal stability data for diamminedichlorozinc(II).

Stability MetricTemperature (°C)Temperature (K)Method/ObservationSource(s)
Onset of Decomposition~150~423HTXRD mdpi.comsemanticscholar.org
Loss of Crystallinity127400SCXRD mdpi.com
Documented Decomposition190463Thermogravimetric Analysis nih.goviucr.org

Coordination Chemistry of Azanium;zinc;chloride Systems

Formation and Stability of Tetraamminezinc(II) Ions

The formation of the tetraamminezinc(II) ion, [Zn(NH₃)₄]²⁺, in aqueous solution is a classic example of a ligand exchange reaction. researchgate.net In an aqueous medium, the zinc(II) ion exists as the hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺, which has an octahedral geometry. rsc.org Upon the addition of ammonia (B1221849), the water ligands are sequentially replaced by ammonia molecules.

This ligand exchange is accompanied by a change in both the coordination number and the geometry of the complex. The coordination number of the zinc(II) ion changes from six to four, and the geometry shifts from octahedral to tetrahedral. researchgate.net This transformation occurs without any change in the +2 oxidation state of the zinc center. researchgate.net

The stability of these complexes can be quantified by their stepwise and cumulative formation constants (log K and log β, respectively).

Table 1: Stepwise and Cumulative Formation Constants for Zinc(II)-Ammine Complexes at 25°C. nih.govrsc.org
Equilibrium ReactionStepwise Constant (log kₙ)Cumulative Constant (log βₙ)
Zn²⁺ + NH₃ ⇌ [Zn(NH₃)]²⁺2.212.21
[Zn(NH₃)]²⁺ + NH₃ ⇌ [Zn(NH₃)₂]²⁺2.294.50
[Zn(NH₃)₂]²⁺ + NH₃ ⇌ [Zn(NH₃)₃]²⁺2.366.86
[Zn(NH₃)₃]²⁺ + NH₃ ⇌ [Zn(NH₃)₄]²⁺2.038.89

Tetrachlorozincate(II) Anion Complexation Behavior

In aqueous solutions with a high concentration of chloride ions, zinc(II) ions form a series of chloro complexes. The most prominent of these is the tetrachlorozincate(II) anion, [ZnCl₄]²⁻. This species is a dianionic complex with a tetrahedral geometry. researchgate.net The formation of [ZnCl₄]²⁻ is a key feature of zinc chemistry in acidic chloride media and is the basis for the Lucas reagent, a solution of zinc chloride in concentrated hydrochloric acid. researchgate.netshahroodut.ac.ir

X-ray scattering and Raman spectroscopy studies have confirmed the structure of zinc chloride complexes in concentrated aqueous solutions. The [ZnCl₄]²⁻ anion is definitively tetrahedral, with a Zn-Cl bond length of approximately 2.294 Å. nih.gov

In addition to the fully substituted tetrachloro complex, other species exist in equilibrium, depending on the chloride concentration. These include the trichloro-, dichloro-, and monochloro- complexes. Structural studies have provided insight into these intermediate species as well. nih.gov

[ZnCl₃(H₂O)]⁻ : The trichlorozincate(II) anion coordinates one water molecule, resulting in a pyramidal structure. The Cl-Zn-Cl bond angle is approximately 111°, with Zn-Cl bond lengths of about 2.282 Å and a Zn-H₂O bond length of 1.9 Å. nih.gov

[ZnCl₂(H₂O)₂] : The dichloro species is believed to be tetrahedral, with two water molecules completing the coordination sphere.

[ZnCl(H₂O)₅]⁺ : The monochloro complex likely maintains an octahedral geometry, similar to the hydrated zinc ion.

The formation of these anionic complexes is crucial for processes such as anion exchange chromatography, where [ZnCl₄]²⁻ can be selectively adsorbed onto a resin. scispace.com

Table 2: Structural Parameters of Zinc(II)-Chloride Complexes in Aqueous Solution. nih.gov
Complex SpeciesGeometryZn-Cl Bond Length (Å)Zn-H₂O Bond Length (Å)Coordination Number
[ZnCl₄]²⁻Tetrahedral2.294N/A4
[ZnCl₃(H₂O)]⁻Pyramidal2.2821.94
[ZnCl₂] and [ZnCl]⁺ (average)-2.241.9-
[Zn(H₂O)₆]²⁺OctahedralN/A2.156

Ligand Design for Tailored Coordination Environments

The design of ligands to create specific coordination environments around a metal ion is a fundamental goal in coordination chemistry, enabling control over the complex's stability, selectivity, and reactivity. For zinc(II), which has a flexible coordination geometry due to its d¹⁰ electron configuration, ligand design is particularly effective in tailoring its properties for specific applications like selective extraction. nih.gov

The amido-ammonium ligands discussed previously are a prime example of targeted ligand design for outer-sphere coordination. nih.gov Research has shown that the extraction strength and selectivity of these ligands for the [ZnCl₄]²⁻ anion can be precisely tuned by modifying their molecular structure. An important finding was that the efficiency of the extractants was highly dependent on the number of amide groups within the ligand molecule. Counter-intuitively, the extraction strength followed the order: monoamides > diamides > triamides. nih.gov

This trend is rationalized by considering the energetics of ligand protonation and intramolecular interactions. The most effective monoamide ligand has a more favorable protonation energy because the formation of the required cationic form (LH⁺) does not require the disruption of pre-existing intramolecular hydrogen bonds between amide groups, which is a factor in the di- and triamide analogues. nih.gov Furthermore, the monoamide is more selective for extracting [ZnCl₄]²⁻ over simply co-extracting HCl because it has fewer polar N-H hydrogen bond donors, making it less effective at binding the "hard" chloride anion on its own. nih.gov

This work demonstrates a sophisticated approach to ligand design, where subtle structural modifications influence both inner- and outer-sphere interactions to achieve a high degree of selectivity for a specific metal complex. By tailoring the ligand's structure, it is possible to control the protonation behavior, intramolecular hydrogen bonding, and the number and type of donor groups available for outer-sphere interactions, thereby creating a highly selective system for zinc extraction. nih.gov

Advanced Applications in Chemical Science and Engineering Non Prohibited

Catalytic Applications in Organic Synthesis

Azanium;ZINC;chloride, often in conjunction with zinc powder, serves as a cost-effective and highly effective reagent system for a multitude of organic transformations. Its catalytic activity is particularly notable in the chemoselective reduction of a wide array of functional groups and its integral role in various organic reaction pathways.

Chemoselective Reduction of Functional Groups

The zinc/ammonium (B1175870) chloride system exhibits remarkable chemoselectivity in the reduction of specific functional groups, often leaving other sensitive moieties within a molecule intact. This attribute is of paramount importance in multi-step organic synthesis where the preservation of functional group integrity is crucial.

A broad spectrum of functional groups can be selectively reduced using this reagent system, including azides, nitro compounds, diketones, sulfones, and chalcones. chemicalbook.comresearchgate.net The mild reaction conditions associated with these reductions make it an attractive alternative to harsher reducing agents. mdma.ch

Azides: The reduction of alkyl and acyl azides to their corresponding amines and amides is a fundamental transformation in organic synthesis for the introduction of primary amino groups. chemicalbook.commdma.ch The zinc and ammonium chloride system facilitates this conversion under mild conditions, providing good to excellent yields. mdma.chmdma.ch This method is compatible with other functional groups that are susceptible to reduction under standard hydrogenation conditions, such as carbon-carbon double bonds and benzyl groups. mdma.ch

Nitro Compounds: The chemoselective reduction of nitroarenes is a well-established application of the zinc/ammonium chloride system. chemicalbook.comresearchgate.net This reagent combination can selectively reduce nitro groups to amines, even in the presence of other reducible functionalities like aldehydes, ketones, esters, and halides. nih.gov Depending on the reaction conditions, the reduction of nitroarenes can also yield azo or azoxy compounds. chemicalbook.comresearchgate.net In aqueous media, this system has been shown to convert nitrophenols to aminophenols, rather than the corresponding hydroxylamines. chemicalbook.com

Diketones: The over-reduction of 1,2-diketones to diols or monoketones can be a significant challenge in organic synthesis. The zinc/ammonium chloride system in a THF-saturated aqueous solution provides a solution by selectively converting 1,2-diketones into valuable α-hydroxy ketones. chemicalbook.comresearchgate.net

Sulfones: Propargylic sulfones can undergo cis-hydrogenation to the corresponding (Z)-allylic sulfones with good chemoselectivity using commercial zinc powder and ammonium chloride. chemicalbook.commanchester.ac.uk Notably, other reducible groups such as alkenes and benzyloxy ethers remain unaffected under these reaction conditions. researchgate.netmanchester.ac.uk

Chalcones: The selective 1,4-reduction of chalcones, which are α,β-unsaturated ketones, is a useful transformation in organic synthesis. The zinc/ammonium chloride system in an ethanol/water mixture has been successfully applied for this purpose, offering high selectivity under mild conditions. chemicalbook.comresearchgate.net

Table 1: Chemoselective Reductions using this compound System

Functional Group Substrate Example Product Example Reaction Conditions Yield Reference
Azide Alkyl Azide Alkyl Amine Zn, NH₄Cl, EtOH/H₂O, rt or reflux Good to Excellent mdma.chmdma.ch
Nitro Compound 4-Nitrobenzophenone 4-Aminobenzophenone Zn, NH₄Cl, TPGS-750-M/H₂O, rt Clean Conversion nih.gov
1,2-Diketone Benzil Benzoin Zn, NH₄Cl (sat. aq.), THF High chemicalbook.comresearchgate.net
Propargylic Sulfone Phenyl propargyl sulfone (Z)-Phenyl allyl sulfone Zn, NH₄Cl, THF/H₂O, rt Major Product manchester.ac.uk

Role in Organic Reaction Pathways

Beyond its role as a reducing agent, this compound plays a significant part in various organic reaction pathways, often acting as a Lewis acid catalyst or a proton source. nih.govnih.gov The ammonium ion can act as a mild proton donor, which is crucial in reactions that are sensitive to strong acids. sciencemadness.orgwikipedia.org

The zinc chloride component, being a Lewis acid, can activate substrates, enhancing their reactivity towards nucleophiles. This is evident in reactions such as the synthesis of carbamates from carbamoyl chlorides and alcohols, where zinc chloride serves as an efficient catalyst. nih.gov The system has also been implicated in facilitating dehalogenation reactions of aryl and alkyl halides. chemicalbook.comresearchgate.net Furthermore, the combination of zinc and ammonium chloride can be involved in the formation of fused heteroaromatic systems from the reduction of acylpyrroles. chemicalbook.comresearchgate.net The specific role of the reagent system is often dependent on the substrate and the reaction conditions, highlighting its versatility in synthetic organic chemistry.

Materials Science Applications

The utility of this compound extends into the realm of materials science, where it serves as a precursor for crystal growth, a component in novel solvent systems, and an agent for enhancing electrochemical processes.

Precursors for Single Crystal Growth (e.g., ZnSe)

Zinc selenide (B1212193) (ZnSe) is a key semiconductor material with applications in optoelectronic devices. The growth of high-quality single crystals of ZnSe is essential for these applications. While various methods exist for ZnSe crystal growth, the use of zinc ammonium chloride complexes as transport agents in chemical vapor transport (CVT) methods has been explored. This approach allows for the growth of bulk ZnSe single crystals from a polycrystalline ZnSe source. The specific stoichiometry of the precursor can influence the growth process and the quality of the resulting crystal.

Components in Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining significant attention as green and sustainable alternatives to traditional organic solvents. wikipedia.orgmdpi.comacs.org These solvents are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor. wikipedia.org this compound, or its components, can be utilized in the formulation of DESs. For instance, zinc chloride can act as the hydrogen bond acceptor when mixed with compounds like urea or ethylene (B1197577) glycol to form a DES. mdpi.com

These zinc-based DESs exhibit interesting physicochemical properties, such as low melting points, high thermal stability, and the ability to dissolve a wide range of solutes, including metal oxides. mdpi.com The properties of these solvents can be tuned by varying the molar ratio of the components. researchgate.net Their application as electrolytes in batteries and for metal electrodeposition is an active area of research. mdpi.comresearchgate.net

Table 2: Properties of a Zinc Chloride-based Deep Eutectic Solvent

Property Value Reference
Composition Choline (B1196258) chloride:ZnCl₂ (1:2 molar ratio) mdpi.com
Appearance Clear liquid at room temperature mdpi.com
Melting Point Significantly lower than individual components wikipedia.org

Electrochemical Process Enhancement

This compound and its constituent ions play a significant role in various electrochemical processes, including in batteries and electroplating.

In the context of batteries, ammonium chloride is a key component of the electrolyte in Leclanché cells (a type of dry cell battery). wikipedia.org It acts as an electrolyte, facilitating the flow of ions between the zinc anode and the manganese dioxide cathode. allanchem.comstackexchange.com The presence of ammonium ions can influence the electrochemical reactions occurring at the electrodes. stackexchange.com

In the field of electroplating, zinc ammonium chloride is used as a flux in the process of hot-dip galvanizing. wikipedia.org It helps to clean the metal surface by removing oxides, ensuring a strong and uniform zinc coating. wikipedia.orgcoastalzinc.com In zinc electroplating baths, chloride-based electrolytes, which can be formulated with ammonium chloride, offer advantages such as high plating efficiency and the ability to plate on various substrates. coastalzinc.comscialert.net The ammonium chloride in the plating bath can act as a buffering agent to maintain a stable pH and can form complexes with zinc ions, leading to a more uniform and fine-grained deposit. fecl3ferricchloride.com

Resource Recovery and Circular Economy Principles

In the pursuit of a circular economy, the recovery of valuable materials from industrial waste is paramount. Zinc ammonium chloride plays a significant role in the hydrometallurgical extraction of zinc from various secondary sources, thereby reducing reliance on primary ore extraction and minimizing industrial waste.

Industrial byproducts such as metallurgical slag, flue dust from galvanizing processes, and crude zinc oxide from steelmaking are significant secondary resources for zinc. um.ac.irnih.govsemanticscholar.org Leaching processes utilizing ammonia-ammonium chloride solutions are effective for selectively extracting zinc from these materials. mdpi.comurfu.ru For instance, zinc can be efficiently recovered from electric arc furnace dust (EAFD), a material in which zinc can become concentrated, particularly when galvanized steel scraps are recycled. semanticscholar.org

The effectiveness of these leaching systems is demonstrated by high zinc extraction rates. Under optimized conditions—including parameters like reagent concentration, temperature, and solid-to-liquid ratio—zinc recovery from crude zinc oxide can exceed 81%. mdpi.comresearchgate.net Similarly, studies on blast furnace dust have shown zinc extraction efficiency as high as 85.94% in an ammonia-ammonium chloride system. researchgate.net The process is also applied to galvanizing flue dust, where ammonium chloride is used as a flux in pyrometallurgical recovery, achieving zinc recovery efficiencies of up to 85%. um.ac.ir

The following table summarizes typical zinc extraction efficiencies from various industrial waste streams using ammonium chloride-based leaching systems.

Industrial Waste StreamLeaching SystemReported Zinc Extraction Efficiency (%)
Crude Zinc Oxide (C.Z.O.)NH3–NH4Cl–H2O> 81% mdpi.comresearchgate.net
Zinc Oxide Dust (ZOD)Ultrasound-enhanced NH3-NH4Cl-H2Oup to 80.70% mdpi.com
Blast Furnace DustNH3-NH4Cl-H2O85.94% researchgate.net
Galvanizing Flue DustPyrometallurgical with NH4Cl flux85% um.ac.ir
Metallurgical Slag and Dust (MSD)NH3–CH3COONH4–H2O83.76% nih.gov

The dissolution of zinc compounds, primarily zinc oxide (ZnO), from waste materials in an ammonia-ammonium chloride solution is a complex process governed by coordination chemistry. In this aqueous system, zinc oxide dissolves and reacts with ammonium ions (NH₄⁺) and ammonia (B1221849) (NH₃) to form soluble zinc ammine complexes, such as [Zn(NH₃)ᵢ]²⁺. mdpi.com Simultaneously, chloride ions (Cl⁻) from ammonium chloride can form soluble chlorocomplexes, like [ZnClᵢ]²⁻ⁱ. mdpi.com

The key reactions can be summarized as:

Formation of Zinc Ammine Complexes: ZnO + iNH₃ + H₂O → [Zn(NH₃)ᵢ]²⁺ + 2OH⁻

Formation of Zinc Chlorocomplexes: ZnO + iCl⁻ + H₂O → [ZnClᵢ]²⁻ⁱ + 2OH⁻ researchgate.net

The presence of both ammonia and ammonium chloride creates a synergistic effect. The ammonium ion acts as a proton donor, which aids in the initial breakdown of the zinc oxide lattice, while ammonia acts as a powerful ligand to stabilize the dissolved zinc(II) ions in solution as ammine complexes. mdpi.com This complexation is crucial as it shifts the equilibrium towards further dissolution of zinc oxide, allowing for high extraction yields. mdpi.com The chloride ion also plays a significant role in the complexing reaction, contributing to the high efficiency of the NH₃-NH₄Cl-H₂O system. researchgate.net

Kinetic studies indicate that the leaching process is often controlled by factors such as diffusion and interface transfer, with the rate of zinc extraction being rapid, often achieving significant yields in under an hour. nih.govmdpi.com

Role as Flux in Metallurgical Processes

Zinc ammonium chloride, often in combination with zinc chloride, is a cornerstone flux material in the hot-dip galvanizing industry. galvinfo.comzaclon.com A flux is a chemical cleaning agent that facilitates the metallurgical reaction between molten zinc and steel by ensuring the steel surface is perfectly clean before it enters the galvanizing bath. galvinfo.comscite.ai These fluxes can be applied as a water-based "preflux" solution or as a molten "top flux" layer floating on the zinc bath. galvinfo.comrajveerchemicals.com

The composition of these fluxes can be varied, with common formulations being "double-salt" (typically higher in zinc chloride) and "triple-salt" (higher in ammonium chloride). animetal.com.tr For example, a standard double-salt flux might contain 56% zinc chloride and 44% ammonium chloride. animetal.com.tr

Before galvanizing, steel is typically cleaned and pickled in acid to remove mill scale and rust. However, a thin film of iron oxide inevitably reforms on the reactive steel surface upon exposure to air. galvinfo.com The primary role of the zinc ammonium chloride flux is to remove this final, thin oxide layer just before the steel enters the molten zinc.

The chemical mechanism involves several reactions upon heating. When the flux-coated steel enters the high-temperature environment of the galvanizing kettle, the ammonium chloride decomposes. scite.ai

A key reaction is the removal of iron oxide (FeO) by ammonium chloride:

2NH₄Cl + FeO → FeCl₂ + 2NH₃ + H₂O animetal.com.tr

This reaction converts the solid iron oxide into iron(II) chloride, which is more readily dissolved or displaced, leaving a chemically active steel surface. The zinc chloride component of the flux also plays a role by reacting with metal oxides to form lower melting point compounds that are soluble in the flux, effectively dissolving the oxide layer. researchgate.net

Beyond simply cleaning the surface, the flux plays a critical role in the initial moments of the galvanizing process. After removing the oxide film, the flux forms a protective layer on the steel. scite.ai This layer serves two main purposes:

Prevents Re-oxidation: It shields the clean, reactive steel surface from the atmosphere, preventing the instantaneous re-formation of an oxide layer before it is submerged in the molten zinc. rajveerchemicals.comanimetal.com.tr

Improves Wettability: The molten flux layer reduces the surface tension between the solid steel and the liquid zinc. scite.airesearchgate.net This improved wetting allows the molten zinc to make intimate contact with the entire steel surface, which is essential for the formation of a uniform, continuous, and strongly bonded zinc-iron alloy layer.

Once the flux-coated steel is immersed in the molten zinc bath, the protective flux layer is displaced by the zinc, initiating the metallurgical reaction that forms the durable, corrosion-resistant galvanized coating. The flux also reacts with zinc oxide (dross) on the surface of the zinc bath, helping to keep it clean. animetal.com.tr

Q & A

Q. What are the methodological steps for synthesizing high-purity anhydrous zinc chloride (ZnCl₂) in laboratory settings?

Anhydrous ZnCl₂ synthesis requires careful dehydration of hydrated zinc chloride (ZnCl₂·nH₂O) using HCl gas or thionyl chloride (SOCl₂) under controlled conditions. Key considerations include:

  • Moisture Control : Conduct reactions in a dry nitrogen atmosphere to prevent rehydration .
  • Purification : Sublimation or recrystallization from dry organic solvents (e.g., diethyl ether) to remove residual impurities .
  • Validation : Confirm anhydrous state via Karl Fischer titration or thermogravimetric analysis (TGA) .

Q. How can researchers assess the purity of zinc chloride for experimental reproducibility?

Analytical methods include:

  • Ammonium Salts : Titration with NaOH using Nessler’s reagent to detect NH₄⁺ impurities (limit: ≤1.0%) .
  • Heavy Metals : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Pb, Cd, and other contaminants (e.g., USP limit: Pb ≤0.005%) .
  • Alkali/Earth Metals : Flame atomic absorption spectroscopy (AAS) to detect Na⁺ or Ca²⁺ residues .

Q. What safety protocols are critical for handling hygroscopic zinc chloride in laboratory workflows?

  • Storage : Use airtight containers with desiccants (e.g., silica gel) to prevent deliquescence .
  • Exposure Mitigation : Follow OSHA guidelines (UN2331/UN1840) for fume hood use and personal protective equipment (PPE) during synthesis .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies in zinc chloride structures be resolved?

  • Software Tools : Refine structures using SHELXL, which accommodates high-resolution or twinned data. Validate with R-factor convergence and electron density maps .
  • Data Cross-Check : Compare results with multiple datasets (e.g., synchrotron vs. lab-source XRD) to identify systematic errors .
  • Twinning Analysis : Use PLATON or WinGX to detect and model twin domains in crystal lattices .

Q. What computational strategies enhance the study of zinc chloride’s role in material synthesis (e.g., double phosphates)?

  • Virtual Screening : Query the ZINC database for ZnCl₂ interaction profiles using SMILES strings (e.g., Cl[Zn]Cl) and filter by ionic radius/logP values .
  • Docking Studies : Simulate Zn²⁺ coordination in phosphate matrices using force fields adjusted for ionic bonding (e.g., AMBER or CHARMM) .
  • Validation : Cross-reference computational predictions with experimental XRD and FTIR data .

Q. How should researchers design experiments to investigate zinc chloride’s catalytic role in organic synthesis?

  • Reaction Optimization : Vary ZnCl₂ concentrations (5–20 mol%) in Friedel-Crafts or Beckmann rearrangements, monitoring yields via HPLC .
  • Mechanistic Probes : Use isotopic labeling (e.g., ⁶⁷Zn NMR) to track Zn²⁺ coordination dynamics .
  • Contradiction Analysis : Compare kinetic data across solvent systems (e.g., aqueous vs. ionic liquids) to resolve catalytic activity disparities .

Q. What methodologies address contradictions in zinc chloride’s hygroscopic behavior across studies?

  • Environmental Control : Standardize humidity levels (e.g., <10% RH) during gravimetric analysis to ensure consistent deliquescence measurements .
  • Comparative Studies : Replicate historical protocols (e.g., anhydrous synthesis via SOCl₂ vs. modern microwave-assisted drying) to identify methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.